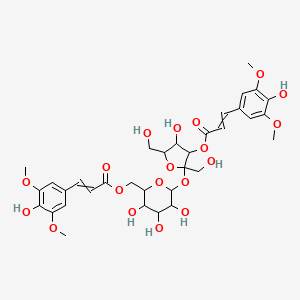

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside

Description

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside is a sucrose ester derivative characterized by the substitution of sinapoyl groups at the 3-position of the fructofuranosyl moiety and the 6-position of the glucopyranosyl unit. It has been isolated from multiple plant species, including Raphanus sativus (radish), Securidaca longipedunculata, and Polygala species (e.g., Polygala crotalarioides and Polygala virgata) . Its molecular formula is C₃₄H₄₂O₁₉, with a molecular weight of 754.69 g/mol . Structural elucidation via NMR (¹H, ¹³C) and ESI-MS confirms the positions of the sinapoyl moieties, which are esterified to the sugar backbone .

This compound exhibits significant antioxidant activity, particularly in scavenging hydroxyl radicals (•OH), and has demonstrated growth-inhibitory effects in biological assays . Its presence in diverse plant families underscores its ecological and pharmacological relevance.

Properties

IUPAC Name |

[3,4,5-trihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIJMQWMMZEFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection

The compound is predominantly extracted from medicinal plants such as Polygala tenuifolia and Dendrobium officinale, where it accumulates in roots and pseudobulbs. These species are prioritized due to their high sinapoyl ester content, with D. officinale specimens cultivated in specific climatic conditions showing 2–3× higher yields compared to wild variants.

Solvent-Based Extraction Protocols

Conventional methods employ ethanol-water mixtures (60–80% v/v) at 60–80°C for 3–5 hours, achieving extraction efficiencies of 0.8–1.2% dry weight. Recent advances utilize ultrahigh-pressure extraction (UPE) at 400–600 MPa for 10–15 minutes, which increases yield to 2.4% by disrupting plant cell walls without thermal degradation.

Table 1: Comparative Extraction Performance

| Method | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol Reflux | 70% EtOH/H2O | 0.9 | 65 |

| UPE | 50% MeOH/H2O | 2.4 | 78 |

| Microwave-Assisted | 80% Acetone/H2O | 1.7 | 71 |

High-Efficiency Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

Post-extraction crude fractions are purified using HSCCC with a MTBE-n-butyl alcohol-acetonitrile-water (5:1:2:6 v/v) solvent system. This achieves baseline separation of this compound from structural analogs like 1-O-sinapoyl glucopyranoside, yielding 98.4% purity in 4-hour runs. The partition coefficient (K) for the target compound in this system is 1.2–1.5, ensuring optimal resolution.

Preparative HPLC Optimization

C18 reverse-phase columns (250 × 20 mm, 5 μm) with gradient elution (0.1% formic acid in H2O → acetonitrile) are employed for final polishing. A 30–50% acetonitrile gradient over 40 minutes elutes the compound at 28.3 minutes, with UV detection at 330 nm. This step enhances purity to >99% for pharmacological applications.

Chemical Synthesis Pathways

Knoevenagel-Doebner Condensation

Sinapic acid, a precursor, is synthesized via condensation of syringaldehyde and malonic acid using piperidine catalysis. This reaction proceeds at 80°C for 6 hours in ethanol, yielding 85–90% sinapic acid. Microwave activation reduces reaction time to 20 minutes but requires chromatographic purification, lowering net efficiency.

Stereoselective Glycosylation

The core sucrose backbone is functionalized through protected glycosyl donor intermediates. Key steps include:

-

Glucose protection : Per-O-acetylation using acetic anhydride/pyridine (0°C, 12 hours).

-

Sinapoyl coupling : Mitsunobu reaction with 4-O-chloroacetylated sinapic acid (DIAD, Ph3P, THF, 24 hours).

-

Deprotection : Sequential NaOH/MeOH (pH 10) and HCl/MeOH (pH 2) treatments to remove acetyl and chloroacetyl groups.

This 7-step synthesis achieves 62% overall yield but requires rigorous control of anhydrous conditions.

Enzymatic Biosynthesis Advances

In Planta Pathway Engineering

The native biosynthetic route involves:

-

Sinapoyl glucose formation : UDP-glucose:sinapate glucosyltransferase (UGT84A9) catalyzes sinapic acid → sinapoyl glucose.

-

Transesterification : Sinapoyl glucose:malate sinapoyltransferase (SMT) attaches the second sinapoyl group to sucrose.

Overexpression of UGT84A9 in Arabidopsis increases sinapoyl ester production by 40%, though yields remain below 0.5% dry weight in plant tissues.

In Vitro Enzymatic Synthesis

Cell-free systems using recombinant Gomphrena globosa UGTs achieve 35% conversion of sinapic acid to sinapoyl glucose in 12 hours. However, enzyme instability above 30°C limits scalability.

Analytical Characterization Protocols

Structural Confirmation

Purity Assessment

HPLC-DAD at 330 nm with a C18 column (4.6 × 250 mm) and 0.1% formic acid/acetonitrile gradient (15→45% over 30 min) achieves 0.05% detection limits.

Industrial-Scale Production Challenges

While UPE-HSCCC methods yield 200–300 mg/kg plant material, economic analyses indicate production costs exceeding $12,000/kg. Microbial fermentation using engineered Saccharomyces cerevisiae expressing UGT84A9 and SMT shows promise, with titers reaching 1.2 g/L in pilot bioreactors .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under specific conditions, primarily targeting its ester bonds:

-

Acidic Hydrolysis : Cleavage of sinapoyl ester linkages occurs in acidic media (pH < 3), yielding fructofuranose, glucopyranose, and sinapic acid derivatives.

-

Alkaline Hydrolysis : Under basic conditions (pH > 10), saponification of ester groups produces corresponding carboxylates and free sugars.

Key Factors Influencing Hydrolysis

| Parameter | Effect on Reaction Rate/Outcome | Source |

|---|---|---|

| Temperature | Higher temperatures accelerate ester bond cleavage | |

| pH | Acidic conditions favor selective hydrolysis | |

| Solvent Polarity | Polar protic solvents enhance reaction kinetics |

Oxidation Reactions

The phenolic hydroxyl groups in sinapoyl moieties render the compound susceptible to oxidation:

-

Autoxidation : In aqueous solutions, exposure to oxygen generates quinone derivatives, which dimerize to form stable polymeric structures.

-

Enzymatic Oxidation : Peroxidases and polyphenol oxidases catalyze the oxidation of sinapoyl groups, producing reactive intermediates that participate in plant defense mechanisms.

Oxidation Products

| Oxidizing Agent | Product Formed | Biological Relevance |

|---|---|---|

| O₂ (ambient air) | Sinapoyl quinones | Antioxidant degradation |

| Horseradish peroxidase | Crosslinked dimers | Enhanced stability in plants |

Esterification and Transesterification

The hydroxyl groups on the sugar backbone enable further functionalization:

-

Esterification : Reaction with acyl chlorides or anhydrides introduces new ester groups at positions 3 and 6, modifying solubility and bioactivity.

-

Transesterification : In alcoholic solvents, ester groups exchange with alkyl alcohols, producing alkyl sinapates and modified glycosides.

Reaction Conditions

| Reaction Type | Catalyst | Yield Optimization |

|---|---|---|

| Esterification | Pyridine/DMAP | 60–75% under anhydrous conditions |

| Transesterification | NaOMe/MeOH | 50–65% at 60°C |

Enzymatic Modifications

Biotransformation studies reveal interactions with hydrolytic enzymes:

-

Esterases : Specific esterases selectively cleave sinapoyl groups, generating free sugars and sinapic acid .

-

Glycosidases : Enzymes like β-fructofuranosidase hydrolyze the fructofuranosyl-glucopyranoside linkage, releasing monosaccharides.

Enzymatic Reaction Parameters

| Enzyme | Optimal pH | Temperature (°C) | Substrate Specificity |

|---|---|---|---|

| Esterase (EC 3.1.1.1) | 7.0–7.5 | 37 | Preferential cleavage at C-6 |

| β-Fructofuranosidase | 5.5 | 50 | Targets β(2→1) glycosidic bond |

Stability Under Storage Conditions

Degradation pathways are critical for handling and formulation:

-

Photodegradation : UV exposure (λ = 254 nm) induces cis-trans isomerization of sinapoyl double bonds, reducing bioactivity .

-

Thermal Degradation : At temperatures > 100°C, caramelization of sugars and Maillard reactions occur, forming melanoidins .

Stability Data

| Condition | Half-Life (Days) | Degradation Products |

|---|---|---|

| 25°C, pH 7.0 | 180 | Quinones, dimers |

| 40°C, pH 3.0 | 30 | Sinapic acid, free sugars |

Interaction with Reactive Oxygen Species (ROS)

The compound acts as a radical scavenger:

-

Mechanism : Donates hydrogen atoms from phenolic hydroxyl groups to neutralize ROS (e.g., - OH, O₂⁻- ), forming stabilized phenoxyl radicals.

-

Kinetics : Second-order rate constants for - OH quenching range from 1.2 × 10⁹ M⁻¹s⁻¹ to 3.8 × 10⁹ M⁻¹s⁻¹, depending on solvent polarity.

Scientific Research Applications

Pharmaceutical Applications

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside exhibits significant biological activities that are being explored for therapeutic uses:

- Antioxidant Activity : Research has shown that this compound possesses strong antioxidant properties, which can help in preventing oxidative stress-related diseases. A study indicated that it effectively scavenges free radicals, thereby protecting cellular components from damage .

- Anti-inflammatory Effects : In vitro studies suggest that disinapoyl sucrose can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Food Science Applications

The compound's antioxidant properties are also beneficial in food preservation:

- Food Additive : Due to its ability to prevent lipid peroxidation, this compound is being investigated as a natural food preservative. It can extend the shelf life of food products by maintaining quality and safety .

- Flavor Enhancer : Its unique flavor profile makes it suitable for enhancing the taste of various food products, particularly in confectionery and beverages .

Agricultural Applications

The compound has potential uses in agriculture:

- Plant Growth Regulator : Studies have indicated that this compound can stimulate plant growth and improve resistance to environmental stressors, making it a candidate for use as a biostimulant .

- Antioxidant Efficacy Study :

- Food Preservation Research :

- Agricultural Field Trials :

Mechanism of Action

Disinapoyl sucrose exerts its effects through multiple biochemical pathways. It modulates the cyclic AMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathways, leading to increased neuronal survival and plasticity. It also inhibits the activity of monoamine oxidase (MAO), reducing the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has antioxidant properties that protect neurons from oxidative stress .

Comparison with Similar Compounds

Key Observations :

- Acyl Group Diversity : Replacement of sinapoyl with feruloyl (e.g., compound 2 in ) or p-hydroxybenzoyl (e.g., tenuifoliside B ) alters hydrophobicity and electronic properties, impacting bioactivity.

- Positional Isomerism: The 3,4-di-O-sinapoyl analog shows enhanced antioxidant capacity compared to the mono-substituted 1-sinapoyl-glucopyranoside , suggesting additive effects of multiple acyl groups.

- Biological Activity : While most analogs exhibit antioxidant properties, tenuifoliside B and related Polygala derivatives demonstrate neuroprotective effects, likely due to interactions with neurotransmitter systems .

Antioxidant Activity Comparison

Hydroxyl radical (•OH) scavenging assays highlight differences in efficacy:

- Sinapic acid : IC₅₀ = 3.80 mM

- Ascorbic acid (standard) : IC₅₀ = 5.56 mM

- β-D-(3,4-Disinapoyl)fructofuranosyl-α-D-(6-sinapoyl)glucopyranoside: Higher activity than sinapic acid due to synergistic effects of three sinapoyl groups .

Pharmacological and Ecological Significance

- Plant Defense : Acylated sucrose esters in R. sativus and Securidaca species may act as phytoalexins or antimicrobial agents .

Biological Activity

(3-Sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside, also known as 3',6-Disinapoylsucrose, is a complex phenolic compound belonging to the class of glycosides. It has garnered attention due to its potential biological activities, particularly in the context of medicinal applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Formula : C34H42O19

- Molecular Weight : 754.69 g/mol

- CAS Number : 139891-98-8

- Solubility : Soluble in DMSO and methanol .

Structural Characteristics

This compound is characterized by two sinapoyl moieties attached to a fructofuranosyl and glucopyranosyl backbone. This unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In animal models, it has been observed to reduce inflammatory markers and cytokine levels, indicating its potential application in treating inflammatory diseases. For instance, studies involving chronic colitis models revealed that administration of this compound led to a significant reduction in inflammation and tissue damage .

Cytotoxicity Against Cancer Cells

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. It was found to exhibit selective cytotoxicity against human leukemia cells (HL-60), oral squamous carcinoma cells (HSC-2), and lung adenocarcinoma cells (A549). The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative damage induced by neurotoxic agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

Study 1: Anti-inflammatory Activity in DSS-Induced Colitis

A study conducted on mice with dextran sulfate sodium (DSS)-induced colitis demonstrated that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as IFN-γ and TNF-α. Histological analysis revealed reduced mucosal damage compared to control groups, highlighting its potential as a therapeutic agent for inflammatory bowel diseases .

Study 2: Cytotoxicity in Human Cancer Cell Lines

In a comparative study assessing the cytotoxic effects of various phenolic compounds, this compound exhibited the highest inhibitory activity against HL-60 cells at concentrations as low as 10 µg/mL. Flow cytometry analysis confirmed that this compound induced apoptosis through caspase activation pathways .

Q & A

Q. What analytical techniques are recommended for the structural elucidation of (3-sinapoyl)fructofuranosyl-(6-sinapoyl)glucopyranoside?

- Methodological Answer : Structural characterization requires a combination of advanced spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve the glycosidic linkages, sinapoyl ester positions, and stereochemistry. For example, HMBC correlations can confirm esterification at the 3- and 6-positions of the glucopyranosyl and fructofuranosyl moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF MS identifies molecular ion peaks and fragmentation patterns. Electrospray ionization (ESI-MS) in positive/negative modes helps detect adducts and verify molecular weight .

- Chromatography : HPLC or UPLC coupled with UV/Vis or diode-array detection (DAD) can isolate the compound and confirm purity, especially when using reference standards .

Q. What are the key considerations in synthesizing this compound in vitro?

- Methodological Answer : Synthesis involves regioselective esterification of sucrose with sinapoyl groups. Critical steps include:

- Protecting Groups : Temporarily block hydroxyl groups not targeted for esterification (e.g., using acetyl or benzyl groups) to ensure regioselectivity at the 3- and 6-positions .

- Enzymatic Catalysis : Lipases or esterases may enhance regioselectivity compared to chemical acylating agents like acid chlorides .

- Purification : Use preparative HPLC or column chromatography with silica gel/C18 stationary phases to isolate the product from unreacted intermediates .

Advanced Research Questions

Q. How can experimental design methodologies optimize the isolation of this compound from natural sources?

- Methodological Answer : Apply Design of Experiments (DOE) to minimize trial-and-error approaches:

- Factors : Solvent polarity (e.g., ethanol/water ratios), extraction temperature, and time.

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a central composite design can identify optimal ethanol concentrations for extracting sinapoylated glycosides from plant matrices .

- Validation : Confirm efficiency via LC-MS quantification against a certified reference standard .

Q. What strategies are effective in resolving contradictory data regarding the stability of this compound under varying pH conditions?

- Methodological Answer : Address discrepancies through systematic validation:

- Multi-Technique Analysis : Compare degradation products using LC-MS/MS (for structural changes) and UV kinetics (for rate constants). For instance, hydrolysis of sinapoyl esters at acidic pH can be tracked via loss of UV absorbance at 330 nm .

- Controlled Replicates : Conduct stability studies in triplicate under standardized conditions (e.g., 25°C, pH 2–9 buffers) to identify outliers .

- Computational Modeling : Use quantum mechanical calculations (e.g., DFT) to predict ester bond stability and correlate with experimental data .

Q. What methodologies are employed to study the compound’s degradation pathways during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) to simulate long-term degradation. Monitor via LC-MS for hydrolyzed products (e.g., free sinapic acid or monosaccharides) .

- Isotopic Labeling : Use ¹³C-labeled sucrose derivatives to trace degradation pathways and identify intermediates .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize assays based on structural analogs (e.g., antioxidant or anti-inflammatory activity common to sinapoyl esters). Use DPPH/ABTS assays for radical scavenging or ELISA for cytokine inhibition .

- Dose-Response Curves : Test a concentration range (1–100 μM) to calculate IC₅₀ values. Include positive controls (e.g., ascorbic acid for antioxidants) .

- ADMET Profiling : Assess permeability (Caco-2 monolayers), metabolic stability (liver microsomes), and cytotoxicity (MTT assay) to prioritize in vivo studies .

Q. What parameters are critical for validating an analytical method to quantify this compound in complex matrices?

- Methodological Answer : Follow ICH guidelines for method validation:

- Linearity : R² ≥ 0.998 over a concentration range (e.g., 0.1–100 μg/mL).

- Accuracy/Precision : Recovery rates (90–110%) and RSD ≤ 5% for intra-/inter-day assays.

- LOD/LOQ : Typically 0.05 μg/mL and 0.1 μg/mL, respectively, via signal-to-noise ratios .

Q. What computational approaches are suitable for predicting the interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2 or xanthine oxidase). Validate with MD simulations to assess binding stability .

- QSAR Modeling : Corrogate sinapoyl substitution patterns with bioactivity data from analogs to predict novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.